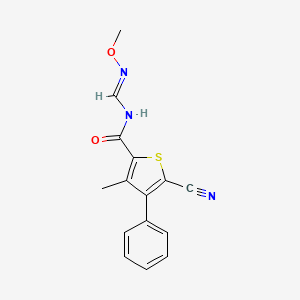

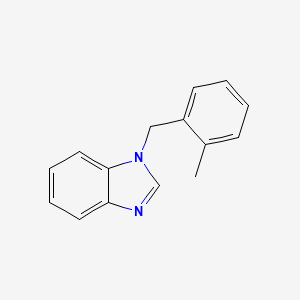

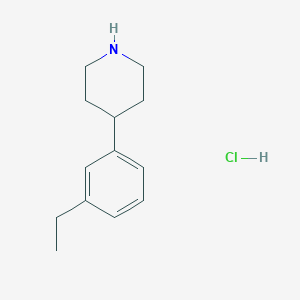

1-(2-Methyl-benzyl)-1H-benzoimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(2-Methyl-benzyl)-1H-benzoimidazole” is a compound that contains a benzimidazole core, which is a bicyclic heteroarene with a fusion of benzene and imidazole rings . The 2-methylbenzyl group is attached to one of the nitrogen atoms of the imidazole ring. Benzimidazole derivatives have been known to exhibit a wide range of biological activities .

Synthesis Analysis

While specific synthesis methods for “1-(2-Methyl-benzyl)-1H-benzoimidazole” are not available, benzimidazole derivatives are often synthesized from o-phenylenediamine and carboxylic acids or their derivatives . The 2-methylbenzyl group could potentially be introduced through a nucleophilic substitution reaction .Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For instance, they can participate in electrophilic substitution reactions at the benzene ring . The benzylic position is also reactive and can undergo oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Methyl-benzyl)-1H-benzoimidazole” would depend on its specific structure. For instance, benzimidazole derivatives are typically solid at room temperature . The presence of the 2-methylbenzyl group could influence properties such as solubility and melting point .Applications De Recherche Scientifique

Antimicrobial and Genotoxic Properties

- Synthesis, antimicrobial, and genotoxic properties of benzoimidazole derivatives : This research involves the synthesis of 1H-benzoimidazol-2-ylamine and 1-methyl-1H-benzoimidazol-2-ylamine derivatives. These compounds were studied for their antimicrobial and genotoxic activities, highlighting the potential use of 1-(2-Methyl-benzyl)-1H-benzoimidazole in combating microbial infections and studying genetic toxicity (Benvenuti et al., 1997).

Anticancer Potential

- Potential anticancer activity of benzimidazole-based Zn(II) complexes : This study constructed Zn(II) complexes with benzimidazole-based derivatives, including a variant of 1-(2-Methyl-benzyl)-1H-benzoimidazole. The complexes showed cytotoxic properties against various carcinoma cells, suggesting their utility in cancer research and therapy (Zhao et al., 2015).

Antihypertensive Activity

- Antihypertensive activity of benzoimidazole derivatives : In this research, derivatives of 1-(2-Methyl-benzyl)-1H-benzoimidazole were synthesized and shown to exhibit potent antihypertensive effects. This study opens avenues for using these compounds in developing new antihypertensive drugs (Sharma et al., 2010).

Polymerization Applications

- “Living”/controlled polymerization of methyl acrylate : This study explored the use of different dithiocarbamate structures, including 2-methyl-benzoimidazole-1-carbodithioic acid benzyl ester, in the controlled polymerization of methyl acrylate. This highlights the application of 1-(2-Methyl-benzyl)-1H-benzoimidazole in polymer science (Zhou et al., 2007).

Catalytic Activation in Transfer Hydrogenation

- Catalytic Activation of Transfer Hydrogenation : Research into 1H-Benzoimidazole, including 1-benzyl-1H-benzoimidazole variants, has shown its role in catalytic activation processes in transfer hydrogenation. This work presents potential applications in synthetic chemistry and industrial processes (Sharma et al., 2014).

Corrosion Inhibition

- Corrosion Inhibition for Mild Steel : Imidazole derivatives, including 1H-benzoimidazole, have been investigated as inhibitors for mild steel corrosion, demonstrating their potential in protecting metal surfaces and structures (Yadav et al., 2014).

Orientations Futures

Propriétés

IUPAC Name |

1-[(2-methylphenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-12-6-2-3-7-13(12)10-17-11-16-14-8-4-5-9-15(14)17/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETYEVYLAYFLNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methyl-benzyl)-1H-benzoimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

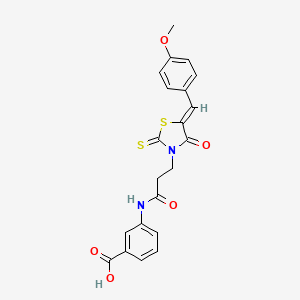

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4,5-dibromothiophene-2-carboxylate](/img/structure/B2859568.png)

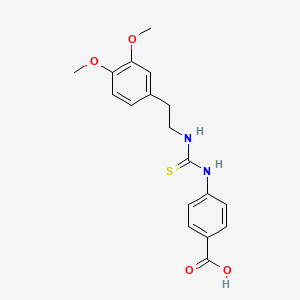

![8-chloro-N,N-dimethyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B2859574.png)

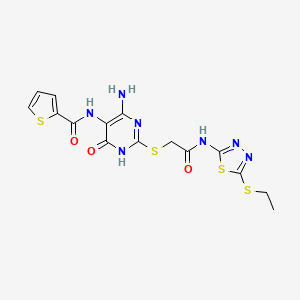

![7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2859578.png)